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EGNHS

Structural Proteomics CXMS Protein-Protein Interactions

Generic NHS-ester crosslinkers (DSS, BS3; 11.4 Å) miss critical long-range protein interactions. EGNHS (EGS) addresses this with a 16.1 Å flexible hydrophilic spacer, generating a unique crosslink set inaccessible to shorter reagents. Key outcomes: • Captures interactions invisible to DSS/BS3 in CXMS for superior docking accuracy. • Essential for Dual X-ChIP to stabilize transient chromatin contacts. • Enables Micro-C XL for high-resolution genome folding maps. • Hydroxylamine-cleavable for reversible capture-release workflows. • Cell-permeable for native-state intracellular fixation.

Molecular Formula C18H20N2O12
Molecular Weight 456.4 g/mol
CAS No. 70539-42-3
Cat. No. B1671143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGNHS
CAS70539-42-3
SynonymsEGBSS
ethylene glycol bis(succinimidyl succinate)
ethylene glycolyl bis(succinimidylsuccinate)
ethylene glycolylbis(succinimidyl succinate)
Molecular FormulaC18H20N2O12
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C18H20N2O12/c21-11-1-2-12(22)19(11)31-17(27)7-5-15(25)29-9-10-30-16(26)6-8-18(28)32-20-13(23)3-4-14(20)24/h1-10H2
InChIKeyQLHLYJHNOCILIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EGNHS: Amine-Reactive Crosslinker Overview


EGNHS (Ethylene Glycol Bis(Succinimidyl Succinate), also known as EGS crosslinker) is a homobifunctional, amine-reactive crosslinker with a molecular weight of 456.36 and the chemical formula C18H20N2O12 [1]. It is primarily used to form stable amide bonds with primary amine-containing molecules under physiological pH conditions (pH 6.5–8.5) . Its defining structural feature is a central, flexible 12-atom spacer arm that imparts a crosslinking distance of 16.1 Å, which is significantly longer than many common NHS-ester crosslinkers [2]. Furthermore, the crosslinked conjugates can be selectively cleaved by treatment with hydroxylamine, enabling the reversible capture and release of interacting biomolecules for analysis .

EGNHS vs. Generic NHS-Ester Crosslinkers


While many homobifunctional NHS-ester crosslinkers exist, EGNHS (EGS) possesses a unique combination of a long, flexible, and hydrophilic spacer arm and cleavability that directly impacts experimental outcomes. Common alternatives like DSS (11.4 Å) and BS3 (11.4 Å) have shorter and more rigid spacer arms, which limits the distance over which they can capture protein-protein interactions [1]. Conversely, DSP (12 Å) is similarly long but is cleaved by thiols, not hydroxylamine, which is a distinct chemical property affecting workflow compatibility [2]. Critically, studies have shown that the cross-links generated by EGS are not a subset of those generated by other amine-specific reagents; it captures a large number of interactions that are completely invisible to other crosslinkers, likely due to its unique hydrophilic spacer arm chemistry [3]. Therefore, substituting EGNHS for a generic NHS-ester alternative can lead to a significant loss of structural information and a reduction in assay performance.

EGNHS Key Differentiators vs. Analogs


Long-Range Protein Interaction Capture

EGNHS (EGS) features a 16.1 Å spacer arm, which is significantly longer than the 11.4 Å arms of widely used crosslinkers DSS and BS3 [1]. This greater reach directly enables EGS to capture more distant protein-protein interactions, generating a distinct set of cross-links that are not observed with the other amine-specific crosslinkers. This is likely due to its unique hydrophilic spacer arm chemistry [2].

Structural Proteomics CXMS Protein-Protein Interactions

Micro-C Signal-to-Noise Enhancement

In Micro-C assays for mapping chromosome architecture, adding EGNHS (EGS) as a secondary crosslinker to formaldehyde significantly improves data quality. The EGS crosslinker (16.1 Å) was shown to more efficiently capture long-distance interactions than formaldehyde alone. The addition of EGS to the protocol resulted in improved visualization of contact domains and a substantially increased overall signal-to-noise ratio in the assay [1]. This improvement was not observed with higher formaldehyde concentrations or longer incubation times, confirming it is a specific benefit of the long EGS crosslinker.

Epigenomics Chromosome Conformation Capture Micro-C

Reversible Crosslinking with Activity Retention

EGNHS (EGS) forms crosslinks that are specifically reversible by hydroxylamine at pH 8.5 . This is a distinct chemical property compared to non-cleavable analogs like DSS and BS3. Critically, this reversibility does not destroy protein function. Studies with lactate dehydrogenase showed that 60% of enzymatic activity was retained after reversible crosslinking with EGS . Furthermore, it stabilizes horseradish peroxidase (HRP) by forming a specific crosslink between Lys232 and Lys241, while only modifying (but not crosslinking) Lys174, a targeted modification that can be rationally designed [1].

Enzyme Stabilization Bioconjugation Crosslinking

Intracellular Crosslinking of Native Complexes

EGNHS (EGS) is a membrane-permeable crosslinker . This property, combined with its long spacer arm, allows it to penetrate intact cells and covalently trap native protein-protein interactions in their endogenous environment. This is in direct contrast to its sulfonated analog, Sulfo-EGS, which is water-soluble but membrane-impermeable, thus limiting its use to cell surface labeling or in vitro studies . In functional assays, EGS crosslinking efficiency has been shown to vary with biological context, with a ∼2.5-fold higher efficiency at the postreceptor stage of mitochondrial import compared to the receptor stage [1].

Cell Biology Protein Interactions In Vivo Crosslinking

EGNHS Optimal Use Cases


CXMS for Large Protein Complexes

In crosslinking mass spectrometry (CXMS), EGNHS (EGS) is the preferred choice over DSS/BS3 for mapping the architecture of large, multi-subunit protein complexes. Its 16.1 Å spacer arm generates a unique and complementary set of long-distance cross-links, providing structural information that is inaccessible to shorter crosslinkers . This leads to a demonstrably greater depth of structural data and improved accuracy in computational docking models .

Dual Crosslinking ChIP for Indirect Interactions

EGNHS (EGS) is an essential component of the dual crosslinking ChIP protocol (Dual X-ChIP). Its ability to permeate cell membranes and stabilize protein-protein complexes with a long spacer arm makes it uniquely suited to capture transcription factors and other chromatin-associated proteins that do not bind DNA directly . This dual approach (EGS followed by formaldehyde) is critical for successful ChIP-seq analysis of transient or indirect interactions that are lost with formaldehyde-only protocols .

Micro-C XL for Chromosome Conformation

For generating high-resolution maps of genome folding, EGNHS (EGS) is a key reagent in the Micro-C XL protocol. The addition of EGS as a secondary crosslinker to formaldehyde dramatically improves the assay's signal-to-noise ratio, enabling more efficient capture of long-distance chromatin loops and the visualization of contact domains that are poorly resolved with formaldehyde alone .

Intracellular Stabilization of Native Complexes

When the goal is to capture the native state of a protein interaction network inside a living cell, EGNHS (EGS) is the necessary choice over its membrane-impermeable analog, Sulfo-EGS . Its cell permeability and reversible crosslinking chemistry allow for the intracellular fixation of complexes, which can then be isolated and subsequently cleaved to release the components for functional or structural analysis .

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